molecular formula C10H18O B13786131 4-Heptenal, 2,5,6-trimethyl- CAS No. 82784-84-7

4-Heptenal, 2,5,6-trimethyl-

Cat. No.: B13786131
CAS No.: 82784-84-7
M. Wt: 154.25 g/mol
InChI Key: XHOFTJRCBBQRFB-UHFFFAOYSA-N
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Description

4-Heptenal, 2,5,6-trimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom within a hydrocarbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the heptenal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptenal, 2,5,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In industrial settings, the production of 4-Heptenal, 2,5,6-trimethyl- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2,5,6-trimethylhept-4-enal, using a metal catalyst like palladium or platinum. This process allows for the selective reduction of the double bond while preserving the aldehyde functional group.

Chemical Reactions Analysis

Types of Reactions

4-Heptenal, 2,5,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

    Oxidation: 2,5,6-Trimethylheptanoic acid

    Reduction: 2,5,6-Trimethylheptanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-Heptenal, 2,5,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Heptenal, 2,5,6-trimethyl- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trimethylhept-4-enal: A closely related compound with a similar structure but containing a double bond.

    2,5,6-Trimethylheptanoic acid: The oxidized form of 4-Heptenal, 2,5,6-trimethyl-.

    2,5,6-Trimethylheptanol: The reduced form of 4-Heptenal, 2,5,6-trimethyl-.

Uniqueness

4-Heptenal, 2,5,6-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

82784-84-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,5,6-trimethylhept-4-enal

InChI

InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h6-9H,5H2,1-4H3

InChI Key

XHOFTJRCBBQRFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CCC(C)C=O)C

Origin of Product

United States

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